![molecular formula C18H13ClFN3OS B2634979 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide CAS No. 872688-60-3](/img/structure/B2634979.png)
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide
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Overview
Description
Scientific Research Applications
Spectroscopic Characterization and Quantum Computational Approach
Research has been conducted on the vibrational spectroscopic signatures and the effects of rehybridization and hyperconjugation on dimer molecules of similar compounds. Studies utilizing Raman and Fourier transform infrared spectroscopy, alongside density functional theory, offer insights into the molecular structure, inter and intramolecular hydrogen bonds, and vibrational wavenumbers. Such investigations highlight the significance of stereo-electronic interactions in determining molecular stability, which could be relevant to understanding the properties of the compound (Jenepha Mary, Pradhan, & James, 2022).
Antiviral Potential and Molecular Docking Studies
A novel antiviral molecule closely related to the specified compound has been synthesized and characterized, revealing its potential antiviral potency by docking against SARS-CoV-2 protein. Through density functional theory and NBO analysis, researchers have explored the equilibrium geometry and intermolecular interactions, indicating the relevance of these compounds in antiviral research and their pharmacokinetic properties (Mary et al., 2020).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline structures similar to the compound of interest suggest potential applications in photonic devices like optical switches, modulators, and other optical energy applications. The use of an ab initio computational approach to determine (hyper)polarizabilities showcases the utility of these compounds in the development of advanced materials with specific optical characteristics (Castro et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3OS/c19-13-3-1-12(2-4-13)16-9-10-18(23-22-16)25-11-17(24)21-15-7-5-14(20)6-8-15/h1-10H,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLJEWJKWJGLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
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